molecular formula C11H13NO2S B2753823 N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide CAS No. 2305551-73-7

N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide

Cat. No. B2753823
CAS RN: 2305551-73-7
M. Wt: 223.29
InChI Key: YQOPQXYWHLDWOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide, also known as BSE, is a chemical compound that has been extensively studied for its potential applications in scientific research. BSE is a sulfinylamide derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for use in various laboratory experiments.

Mechanism of Action

The mechanism of action of N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide is not fully understood, but it is believed to involve the covalent modification of proteins through the formation of a sulfinamide bond. This modification can alter the activity of the protein, leading to changes in biochemical and physiological processes.
Biochemical and Physiological Effects
N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide has been shown to have a range of biochemical and physiological effects, including the inhibition of enzyme activity, the modulation of protein function, and the regulation of cellular signaling pathways. These effects make N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide a promising candidate for use in various laboratory experiments.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide in laboratory experiments is its ability to selectively modify proteins, allowing for the study of specific biochemical and physiological processes. However, N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide also has some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for the use of N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide in scientific research. Some possible areas of investigation include the development of new enzyme inhibitors, the study of protein function and regulation, and the exploration of cellular signaling pathways. Additionally, further research is needed to fully understand the mechanism of action of N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide and its potential applications in drug discovery and other areas of scientific research.

Synthesis Methods

The synthesis of N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide typically involves the reaction of 2-acetylaminoethanethiol with benzaldehyde in the presence of a base catalyst. The resulting product is then treated with acetic anhydride to form the final compound, N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide.

Scientific Research Applications

N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide has been used in a variety of scientific research applications, including studies on enzyme inhibition, protein modification, and drug discovery. N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase, making it a potential candidate for the development of enzyme inhibitors.

properties

IUPAC Name

N-[2-(benzenesulfinyl)ethyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2S/c1-2-11(13)12-8-9-15(14)10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQOPQXYWHLDWOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCS(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(Benzenesulfinyl)ethyl]prop-2-enamide

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